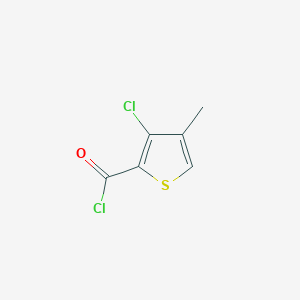

3-Chloro-4-methyl-2-thiophenecarbonyl chloride

Description

Properties

IUPAC Name |

3-chloro-4-methylthiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2OS/c1-3-2-10-5(4(3)7)6(8)9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORPNWMUXJSVRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383232 | |

| Record name | 3-Chloro-4-methyl-2-thiophenecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690632-13-4 | |

| Record name | 3-Chloro-4-methyl-2-thiophenecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 3-Chloro-4-methyl-2-thiophenecarbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key intermediate in the synthesis of complex heterocyclic molecules, 3-Chloro-4-methyl-2-thiophenecarbonyl chloride is a compound of significant interest to the pharmaceutical and agrochemical industries. A thorough understanding of its physical properties is paramount for its safe handling, effective use in synthetic protocols, and for the accurate characterization of its derivatives. This technical guide provides a consolidated overview of the available data on the physical characteristics of this compound, offering insights into its molecular structure, stability, and handling considerations. Due to the specialized nature of this compound, publicly available data is limited. This guide, therefore, draws upon information from analogous compounds and general principles of organic chemistry to provide a comprehensive, albeit partially predictive, profile.

Molecular Structure and Identification

The foundational step in understanding the physical properties of any chemical entity is to establish its precise molecular structure.

Chemical Name: this compound Molecular Formula: C₆H₄Cl₂OS

The structure consists of a thiophene ring substituted at the 2-position with a carbonyl chloride group, at the 3-position with a chlorine atom, and at the 4-position with a methyl group. The presence of the highly reactive acyl chloride functional group dictates much of its chemical behavior and necessitates careful handling.

graph "3_Chloro_4_methyl_2_thiophenecarbonyl_chloride" {

layout=neato;

node [shape=plaintext];

edge [color="#202124"];

// Atom nodes

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

S [label="S"];

C5 [label="C", pos="1.5,-0.5!"];

O [label="O", pos="2.2,-0.2!"];

Cl1 [label="Cl", pos="1.8,-1.5!"];

Cl2 [label="Cl", pos="-1.8,0.5!"];

C6 [label="CH₃", pos="-0.9,1.8!"];

// Edges for the thiophene ring

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- S;

S -- C1;

// Edges for the substituents

C1 -- C5 [label=""];

C5 -- O [style=double];

C5 -- Cl1;

C2 -- Cl2;

C3 -- C6;

// Positioning nodes

C1 [pos="0,0!"];

C2 [pos="-1,0.5!"];

C3 [pos="-0.5,1.5!"];

C4 [pos="0.8,1.2!"];

S [pos="1,0!"];

}

Caption: General synthesis pathway for this compound.

The high reactivity of the acyl chloride functional group is the cornerstone of its utility in organic synthesis. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including alcohols, amines, and organometallic reagents, to form the corresponding esters, amides, and ketones, respectively. This reactivity makes it a valuable building block for creating a diverse range of more complex molecules.

Safety and Handling: A Precautionary Approach

As with all acyl chlorides, this compound is a corrosive and moisture-sensitive compound. It will react with water, including moisture in the air, to produce hydrochloric acid (HCl) gas, which is also corrosive and toxic.

Primary Hazards:

-

Corrosive: Causes severe skin burns and eye damage.

-

Lachrymator: Vapors can cause irritation and watering of the eyes.

-

Respiratory Irritant: Inhalation of vapors can cause respiratory tract irritation.

Handling and Storage Protocol:

-

Inert Atmosphere: All handling and storage should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be performed in a well-ventilated fume hood.

-

Quenching: Spills and residual reagents should be quenched carefully with a suitable non-protic solvent before disposal.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and bases.

Experimental Protocols for Characterization

Accurate characterization is crucial to confirm the identity and purity of this compound. The following are generalized protocols for obtaining key analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of the compound (5-10 mg) in a deuterated solvent that does not react with the acyl chloride, such as deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂), in an NMR tube.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the methyl group and a singlet for the thiophene ring proton. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and carbonyl chloride groups.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide signals for each of the six unique carbon atoms in the molecule, including the characteristic downfield signal for the carbonyl carbon.

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of the liquid sample can be prepared between two salt plates (e.g., NaCl or KBr), or a solution in a suitable anhydrous solvent can be used.

-

Data Acquisition: The IR spectrum is expected to show a strong, characteristic absorption band for the C=O stretch of the acyl chloride functional group, typically in the range of 1750-1815 cm⁻¹. Other significant peaks will correspond to the C-Cl and C-S stretching vibrations and the aromatic C-H and C=C bonds of the thiophene ring.

Mass Spectrometry (MS)

-

Ionization Method: Electron ionization (EI) or chemical ionization (CI) can be used.

-

Analysis: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of a chlorine atom and the carbonyl group. The isotopic pattern of the molecular ion, due to the presence of two chlorine atoms, will be a key diagnostic feature.

Conclusion

While specific, experimentally verified physical property data for this compound remains sparse in the public domain, this guide provides a robust framework for its understanding and safe utilization. By leveraging data from analogous compounds and fundamental chemical principles, researchers and drug development professionals can approach the synthesis, handling, and characterization of this important chemical intermediate with a solid foundation of knowledge. As a highly reactive and valuable building block, a meticulous and informed approach is essential for unlocking its full potential in the creation of novel and impactful molecules.

References

Due to the limited specific data available for this compound, the references below provide context on the properties and synthesis of similar thiophene derivatives and general chemical principles.

An In-depth Technical Guide to 3-Chloro-4-methyl-2-thiophenecarbonyl chloride: Molecular Structure, Synthesis, and Applications

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Thiophene Scaffold in Drug Discovery

Thiophene and its derivatives are privileged structures in medicinal chemistry, frequently appearing in the molecular architecture of approved drugs.[1] The thiophene ring is considered a bioisostere of the benzene ring, offering similar steric and electronic properties while introducing a heteroatom that can modulate physicochemical properties such as lipophilicity and metabolic stability. This often leads to improved pharmacokinetic profiles and enhanced biological activity.

The substitution pattern on the thiophene ring plays a crucial role in determining the molecule's interaction with biological targets. Halogenation, in particular, is a common strategy in drug design to enhance binding affinity, improve metabolic stability, or direct the molecule's reactivity. The presence of a chloro group, as in 3-Chloro-4-methyl-2-thiophenecarbonyl chloride, can significantly influence the electronic nature of the thiophene ring and the reactivity of the appended acyl chloride.

Molecular Structure and Physicochemical Properties

While a definitive CAS registry number for this compound has not been identified in comprehensive searches of chemical databases, we can deduce its fundamental properties.

Molecular Formula: C₆H₄Cl₂OS

Molecular Weight: 191.07 g/mol

Structure:

Caption: Figure 2: A potential synthetic route to the target compound.

Experimental Protocol (Conceptual):

-

Chlorination of 3-Methylthiophene: 3-Methylthiophene can be selectively chlorinated at the 2-position using a mild chlorinating agent like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) to yield 2-chloro-3-methylthiophene. [2]2. Formation of 3-Chloro-4-methyl-2-thenoic acid: The resulting 2-chloro-3-methylthiophene can be converted to its Grignard reagent by reaction with magnesium metal. Subsequent reaction with carbon dioxide (dry ice) would yield the corresponding carboxylic acid, 3-chloro-4-methyl-2-thenoic acid, after acidic workup.

-

Synthesis of this compound: The final step involves the conversion of the carboxylic acid to the acyl chloride. This is a standard transformation readily achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in the presence of a catalytic amount of dimethylformamide (DMF).

Reactivity Profile

As an acyl chloride, this compound is expected to be a highly reactive electrophile. The carbonyl carbon is rendered significantly electron-deficient by the adjacent oxygen and chlorine atoms, making it susceptible to nucleophilic attack.

Caption: Figure 3: Expected nucleophilic acyl substitution reactions.

Common nucleophilic substitution reactions include:

-

Hydrolysis: Reaction with water to form the corresponding carboxylic acid.

-

Alcoholysis: Reaction with alcohols to form esters.

-

Aminolysis: Reaction with ammonia or primary/secondary amines to form amides.

-

Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.

Applications in Drug Discovery and Materials Science

Substituted thiophenes are key building blocks in the synthesis of a wide range of biologically active molecules. [3]The structural motif of this compound makes it a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications, including but not limited to:

-

Enzyme Inhibitors: The acyl chloride functionality allows for covalent modification of active site residues in enzymes.

-

Receptor Ligands: The thiophene core can be elaborated to create ligands for various receptors.

-

Antimicrobial and Anticancer Agents: Many thiophene-containing compounds have demonstrated potent antimicrobial and anticancer activities.

In materials science, thiophene-based polymers are known for their conductive properties. Functionalized thiophenes like the title compound could serve as monomers for the synthesis of novel polymers with tailored electronic and physical properties.

Safety and Handling

Acyl chlorides are corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Conclusion

This compound represents a valuable, albeit currently under-documented, building block for chemical synthesis. This guide has outlined its probable molecular structure, a feasible synthetic approach, and its expected reactivity based on established chemical principles and data from related compounds. The potential applications of this molecule in drug discovery and materials science are significant, and it is hoped that this guide will stimulate further research into its properties and utility.

References

-

Aitken, R. A., & Slawin, A. M. Z. (2021). Thiophene-3-carbonyl Chloride. Molbank, 2021(3), M1254. Available from: [Link]

- Ishikura, M., & Abe, T. (2011). Method for producing 3-methyl-2-thiophenecarboxylic acid. European Patent EP 2 298 756 A1.

-

Asiri, A. M., & Khan, S. A. (2010). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Molecules, 15(11), 8336-8344. Available from: [Link]

-

Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). 3-Chlorobenzo(b)thiophene-2-carbonyl chloride. Retrieved January 23, 2026, from [Link]

- Puterová, Z., & Krutošíková, A. (2010). Applications of substituted 2-aminothiophenes in drug design. Mini-Reviews in Medicinal Chemistry, 10(7), 648-664.

-

Semantic Scholar. (n.d.). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Retrieved January 23, 2026, from [Link]

-

ACS Publications. (2020). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Organic Process Research & Development, 24(4), 563-573. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 8, 1655-1664. Available from: [Link]

-

Chemguide. (n.d.). nucleophilic addition / elimination in the reactions of acyl chlorides. Retrieved January 23, 2026, from [Link]

-

National Center for Biotechnology Information. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 21-49. Available from: [Link]

-

Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved January 23, 2026, from [Link]

-

RSC Publishing. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 21-49. Available from: [Link]

Sources

The Dual-Faceted Reactivity of 3-Chloro-4-methyl-2-thiophenecarbonyl Chloride: A Technical Guide for Synthetic and Medicinal Chemists

Abstract

This technical guide provides an in-depth exploration of the reactivity profile of 3-chloro-4-methyl-2-thiophenecarbonyl chloride, a key heterocyclic building block in modern drug discovery and organic synthesis. We will dissect the molecule's dual reactivity, stemming from the electrophilic nature of the acyl chloride and the nuanced aromatic character of the substituted thiophene ring. This document will furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, electronic properties, and predictable reaction pathways with various nucleophiles and electrophiles. Detailed, field-proven protocols and mechanistic insights are provided to empower the seamless integration of this versatile reagent into synthetic workflows.

Introduction: A Molecule of Strategic Importance

Substituted thiophenes are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs.[1][2] The unique electronic and steric properties of the thiophene ring, coupled with its ability to act as a bioisostere for a phenyl group, make it a desirable motif in the design of novel therapeutic agents. This compound emerges as a particularly valuable synthetic intermediate, offering a trifecta of reactive sites: a highly electrophilic acyl chloride at the 2-position, and a substituted aromatic ring poised for further functionalization.

Understanding the interplay between the activating methyl group, the deactivating yet ortho-para directing chloro group, and the electron-withdrawing acyl chloride is paramount to harnessing the full synthetic potential of this molecule. This guide will illuminate these intricacies, providing a predictive framework for its reactivity.

Synthesis of this compound

The synthesis of the title compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. A plausible and efficient synthetic route commences with the commercially available 3-methylthiophene.

Step 1: Synthesis of 3-Methyl-2-thiophenecarboxylic Acid

The initial step involves the carboxylation of 3-methylthiophene at the C2 position. This is typically achieved via a Grignard reaction.

Experimental Protocol: Synthesis of 3-Methyl-2-thiophenecarboxylic Acid [3]

-

Grignard Reagent Formation: To a flask containing magnesium turnings in the presence of an alkyl halide (e.g., ethyl bromide) in an anhydrous ether solvent (e.g., THF), add 2-chloro-3-methylthiophene dropwise under an inert atmosphere. The reaction is initiated and then refluxed to ensure complete formation of the Grignard reagent.

-

Carbonation: The Grignard solution is then added to a vessel containing crushed dry ice (solid CO₂), maintaining a low temperature.

-

Acidification: The reaction mixture is quenched with an aqueous acid solution (e.g., HCl) to protonate the carboxylate salt, yielding 3-methyl-2-thiophenecarboxylic acid.

-

Purification: The product is extracted with an organic solvent and purified by recrystallization or chromatography.

Step 2: Chlorination of 3-Methyl-2-thiophenecarboxylic Acid

The subsequent step involves the regioselective chlorination of the thiophene ring at the 3-position. Sulfuryl chloride (SO₂Cl₂) is an effective reagent for this transformation. The directing effects of the methyl (activating, ortho-para directing) and carboxylic acid (deactivating, meta-directing) groups on the thiophene ring are crucial here. The powerful activating effect of the methyl group at the 4-position, coupled with the deactivating nature of the carboxylic acid at the 2-position, directs the incoming electrophile (chlorine) to the 3-position.

Experimental Protocol: Chlorination of 3-Methyl-2-thiophenecarboxylic Acid

-

Reaction Setup: In a flask protected from light, dissolve 3-methyl-2-thiophenecarboxylic acid in a suitable inert solvent (e.g., chloroform or dichloromethane).

-

Reagent Addition: Cool the solution in an ice bath and add sulfuryl chloride dropwise with stirring.

-

Reaction Monitoring: The reaction progress is monitored by TLC or GC-MS.

-

Work-up and Purification: Upon completion, the reaction is quenched with water, and the organic layer is separated, dried, and concentrated. The crude product is then purified by recrystallization.

Step 3: Conversion to this compound

The final step is the conversion of the carboxylic acid to the highly reactive acyl chloride. Thionyl chloride (SOCl₂) is a standard and effective reagent for this transformation.[4]

Experimental Protocol: Synthesis of this compound [5]

-

Reaction Setup: To a flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), add 3-chloro-4-methyl-2-thiophenecarboxylic acid.

-

Reagent Addition: Add an excess of thionyl chloride, and a catalytic amount of DMF can be added to accelerate the reaction.

-

Reaction: Gently heat the mixture to reflux until the evolution of gases ceases.

-

Isolation: The excess thionyl chloride is removed by distillation under reduced pressure to afford the crude this compound, which can be purified by vacuum distillation.

Reactivity Profile: A Tale of Two Moieties

The reactivity of this compound is dominated by two key features: the highly electrophilic acyl chloride group and the substituted thiophene ring.

Nucleophilic Acyl Substitution: The Workhorse Reactions

The acyl chloride functionality is exceptionally reactive towards nucleophiles, proceeding through a nucleophilic addition-elimination mechanism.[6] This reactivity allows for the facile synthesis of a diverse range of derivatives.

3.1.1. Amide Formation

The reaction with primary or secondary amines is typically rapid and exothermic, yielding the corresponding amides. A base, such as triethylamine or pyridine, is often added to scavenge the HCl byproduct.[7]

Experimental Protocol: General Amide Synthesis

-

Reaction Setup: Dissolve the amine in an aprotic solvent (e.g., dichloromethane or THF) and cool in an ice bath.

-

Reagent Addition: Add a solution of this compound in the same solvent dropwise.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor by TLC.

-

Work-up: Upon completion, wash the reaction mixture with dilute acid, then with brine, dry the organic layer, and concentrate to obtain the amide product, which can be further purified by recrystallization or chromatography.

3.1.2. Esterification

Alcohols react readily with this compound to form esters. Similar to amide formation, a non-nucleophilic base is often employed to neutralize the generated HCl.

Experimental Protocol: General Ester Synthesis

-

Reaction Setup: Dissolve the alcohol and a base (e.g., pyridine) in an aprotic solvent.

-

Reagent Addition: Add this compound dropwise at a low temperature.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until completion.

-

Purification: Work-up involves an aqueous wash, followed by extraction, drying, and purification of the ester product.

Electrophilic Aromatic Substitution: Modifying the Thiophene Core

The thiophene ring in this compound is susceptible to electrophilic aromatic substitution, although its reactivity is attenuated by the electron-withdrawing acyl chloride group. The directing effects of the substituents are as follows:

-

-COCl (at C2): Strongly deactivating and meta-directing.

-

-Cl (at C3): Deactivating (inductive effect) but ortho, para-directing (resonance effect).

-

-CH₃ (at C4): Activating and ortho, para-directing.

The sole available position for substitution is C5. The combined electronic effects of the substituents will influence the feasibility and conditions required for electrophilic substitution at this position. The activating methyl group at C4 will somewhat counteract the deactivating effects of the chloro and acyl chloride groups, making substitution at C5 possible under appropriate conditions.

3.2.1. Friedel-Crafts Acylation

Friedel-Crafts acylation allows for the introduction of an acyl group onto the thiophene ring, typically at the C5 position. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is required.[8][9]

Experimental Protocol: Friedel-Crafts Acylation

-

Catalyst Complexation: In a flask under an inert atmosphere, suspend AlCl₃ in an inert solvent (e.g., dichloromethane). Add the acyl chloride to form the reactive electrophilic species.

-

Substrate Addition: Cool the mixture and add a solution of this compound dropwise.

-

Reaction and Quenching: After stirring, the reaction is carefully quenched by pouring it onto ice and acid.

-

Isolation: The product is extracted, and the organic layer is washed, dried, and purified.

Applications in Drug Development and Medicinal Chemistry

The dual reactivity of this compound makes it a valuable scaffold for the synthesis of diverse compound libraries for drug discovery. The acyl chloride handle allows for the facile introduction of various side chains to probe structure-activity relationships, while the thiophene core can be further functionalized to modulate the physicochemical properties of the molecule. Substituted thiophenes are integral components of numerous pharmaceuticals with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.

Handling and Storage

This compound is a reactive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent hydrolysis.

Conclusion

This compound is a versatile and powerful building block in organic synthesis. Its reactivity is characterized by the facile nucleophilic acyl substitution at the carbonyl carbon and the potential for electrophilic substitution on the thiophene ring. A thorough understanding of the electronic effects of the substituents is crucial for predicting and controlling the outcomes of its reactions. The protocols and mechanistic insights provided in this guide are intended to facilitate the effective utilization of this important synthetic intermediate in the pursuit of novel chemical entities with potential therapeutic applications.

References

-

Aitken, R. A., & Slawin, A. M. Z. (2021). Thiophene-3-carbonyl Chloride. Molbank, 2021(3), M1248. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

- Google Patents. (n.d.).

-

ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. [Link]

- Google Patents. (n.d.). US2302228A - Method of chlorination with sulphuryl chloride and production of monochloro-trimethyl acetic acid.

-

ACS Publications. (n.d.). Synthetic Applications of 3,4-Bis(trimethylsilyl)thiophene: Unsymmetrically 3,4-Disubstituted Thiophenes and 3,4-Didehydrothiophene. [Link]

-

Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. [Link]

- Google Patents. (n.d.). EP2298756A1 - Method for producing 3-methyl-2-thiophenecarboxylic acid.

-

PubChem. (n.d.). 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-, methyl ester. [Link]

-

Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]

- Google Patents. (n.d.).

-

National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

-

Organic Chemistry Portal. (n.d.). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. [Link]

-

Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. [Link]

- Google Patents. (n.d.). WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl....

-

RSC Publishing. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation (video). [Link]

-

YouTube. (2021). 20.3 The Mechanisms of Nucleophilic Acyl Substitution | Organic Chemistry. [Link]

-

YouTube. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. [Link]

-

Taylor & Francis Online. (n.d.). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. [Link]

-

Chemguide. (n.d.). Friedel-Crafts acylation of benzene. [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Cognizance Journal of Multidisciplinary Studies. (n.d.). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. [Link]

-

Organic Syntheses. (n.d.). 3-thenyl bromide. [Link]

-

YouTube. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). [Link]

- Google Patents. (n.d.).

-

Cengage. (n.d.). 16.4 Substituent Effects in Electrophilic Substitutions – Organic Chemistry: A Tenth Edition. [Link]

-

Chemguide. (n.d.). Friedel-Crafts acylation of benzene. [Link]

-

RSC Publishing. (n.d.). Synthesis, structures and catalytic activities of ruthenium(ii) carbonyl chloride complexes containing pyridine-functionalised N-heterocyclic carbenes. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: A Comprehensive Overview. [Link]

-

Organic Chemistry Portal. (n.d.). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. [Link]

-

Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. [Link]

-

Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. [Link]

-

MDPI. (n.d.). Synthesis of Polysubstituted Ferrocenesulfoxides. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. tandfonline.com [tandfonline.com]

- 9. cognizancejournal.com [cognizancejournal.com]

An In-depth Technical Guide to the Safe Handling of 3-Chloro-4-methyl-2-thiophenecarbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This guide provides a comprehensive overview of the safety and handling precautions for 3-Chloro-4-methyl-2-thiophenecarbonyl chloride, a reactive acyl chloride derivative of thiophene. Synthesizing data from analogous compounds and established chemical safety principles, this document outlines the material's hazards, exposure controls, and emergency procedures. It is intended to serve as an essential resource for laboratory personnel to ensure safe and effective use in research and development settings.

Introduction: Understanding the Inherent Reactivity

This compound is a bifunctional molecule incorporating a reactive acyl chloride group and a substituted thiophene ring. The acyl chloride moiety dictates its primary hazard profile, characterized by high reactivity towards nucleophiles, most notably water. This inherent reactivity makes it a valuable intermediate in organic synthesis, particularly for the introduction of the 3-chloro-4-methyl-2-thenoyl group in the development of novel pharmaceutical compounds.[1] However, this same reactivity necessitates stringent handling protocols to prevent accidental exposure and ensure the material's integrity.

The thiophene ring, a common scaffold in medicinal chemistry, can undergo metabolic activation in biological systems, potentially leading to toxic effects.[2] The presence of both a chloro and a methyl substituent on the thiophene ring can influence this metabolic profile, making a thorough understanding of its potential hazards critical.[3][4] This guide will dissect these hazards and provide actionable protocols for risk mitigation.

Hazard Identification and Classification

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from closely related analogs such as 2-thiophenecarbonyl chloride, 3-chlorobenzo[b]thiophene-2-carbonyl chloride, and 5-chlorothiophene-2-carbonyl chloride, allow for a reliable extrapolation of its hazard profile.[5][6][7]

Primary Hazards:

-

Corrosive: Expected to cause severe skin burns and serious eye damage upon contact.[6][7]

-

Moisture Sensitive: Reacts exothermically with water and moisture, releasing corrosive hydrogen chloride (HCl) gas.

-

Respiratory Irritant: Inhalation of vapors or the HCl gas produced upon hydrolysis can cause severe respiratory tract irritation.[2]

-

Harmful if Swallowed: Ingestion is likely to cause severe burns to the gastrointestinal tract.[2]

GHS Hazard Classification (Predicted):

| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314 | Danger | Causes severe skin burns and eye damage.[6][7] |

| Serious Eye Damage/Irritation | 1 | H318 | Danger | Causes serious eye damage.[7] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335 | Warning | May cause respiratory irritation.[2] |

| Acute Toxicity, Oral | 4 | H302 | Warning | Harmful if swallowed.[2] |

Physical and Chemical Properties: A Comparative Analysis

| Property | 2-Thiophenecarbonyl chloride[5] | 3-Methylthiophene-2-carbonyl chloride[3] | This compound (Predicted) |

| CAS Number | 5271-67-0 | 61341-26-2 | Not available |

| Molecular Formula | C₅H₃ClOS | C₆H₅ClOS | C₆H₄Cl₂OS |

| Molecular Weight | 146.59 g/mol | 160.62 g/mol | 195.07 g/mol |

| Appearance | Clear colorless to yellow-grey liquid | Clear colorless to pale yellow liquid | Likely a liquid or low-melting solid, colorless to yellow. |

| Boiling Point | 206-208 °C | 216-220 °C | Expected to be >200 °C. |

| Density | 1.371 g/mL at 25 °C | 1.314 g/mL at 25 °C | Likely in the range of 1.3-1.4 g/mL. |

| Moisture Sensitivity | Yes | Yes | Yes |

Safe Handling and Storage: A Protocol-Driven Approach

The primary principle for handling this compound is the strict exclusion of moisture. All operations should be conducted in a well-ventilated chemical fume hood.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory to prevent any contact with the substance.

-

Eye Protection: Chemical safety goggles and a full-face shield are essential.

-

Hand Protection: Use chemically resistant gloves, such as butyl rubber or Viton. A double-gloving strategy (e.g., nitrile inner glove, heavier-duty outer glove) is recommended.

-

Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. For larger quantities or in case of a potential splash, a chemical-resistant apron is advised.

-

Respiratory Protection: For routine operations within a certified chemical fume hood, respiratory protection may not be necessary. However, in situations where the ventilation is inadequate or during the cleanup of a large spill, a NIOSH-approved respirator with an acid gas cartridge is required.

Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound must be performed in a properly functioning chemical fume hood to control exposure to its vapors and any HCl gas generated.

-

Inert Atmosphere: For reactions and transfers, the use of an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent hydrolysis. Standard Schlenk line techniques or a glove box should be employed.

-

Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible in the work area.

Storage

Proper storage is crucial to maintain the integrity of the compound and ensure safety.[5]

-

Container: Store in the original, tightly sealed container.

-

Atmosphere: Store under an inert atmosphere (nitrogen or argon).

-

Temperature: Keep in a cool, dry, and well-ventilated area, away from heat sources. Refrigeration may be appropriate for long-term storage.[5]

-

Incompatible Materials: Store separately from water, alcohols, amines, strong bases, and oxidizing agents.

-

Security: Store in a locked cabinet or a designated secure area.

Reactivity and Incompatibilities

The acyl chloride functional group is highly susceptible to nucleophilic attack. Understanding these reactions is key to preventing hazardous situations.

-

Water/Moisture: Reacts vigorously and exothermically to produce 3-chloro-4-methyl-2-thiophenecarboxylic acid and corrosive hydrogen chloride gas.

-

Alcohols and Amines: Reacts readily to form the corresponding esters and amides, respectively. These reactions are also exothermic.

-

Strong Bases: Incompatible with strong bases, which can catalyze its decomposition.

-

Oxidizing Agents: Incompatible with strong oxidizing agents.

Thermal Decomposition: While specific data is unavailable, the thermal decomposition of chlorinated thiophenes can produce toxic and corrosive byproducts, including polychlorinated dibenzothiophenes.[4] Therefore, avoid exposure to high temperatures.

Emergency Procedures: A Step-by-Step Response

Prompt and correct action is critical in the event of an emergency.

Exposure Response

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Spill and Leak Procedures

-

Small Spills (in a fume hood):

-

Ensure proper PPE is worn.

-

Contain the spill with a non-combustible absorbent material such as sand, vermiculite, or a specialized acid spill neutralizer. Do NOT use water or combustible materials like paper towels.

-

Carefully collect the absorbed material into a sealable, labeled container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent (e.g., isopropanol) followed by a soap and water wash, ensuring all residues are collected for disposal.

-

-

Large Spills (or spills outside a fume hood):

-

Evacuate the immediate area and alert others.

-

If the spill is large or involves a significant release of vapor, evacuate the entire laboratory and contact your institution's emergency response team.

-

Prevent the spill from entering drains.

-

Waste Disposal

All waste containing this compound, including contaminated absorbent materials and disposable PPE, must be treated as hazardous waste.

-

Containerization: Collect waste in a designated, properly labeled, and sealed container.

-

Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name.

-

Disposal: Dispose of the waste through your institution's hazardous waste management program. Do not attempt to dispose of it in the regular trash or down the drain.

Toxicological Information: A Focus on the Thiophene Moiety

While specific toxicological data for this compound is not available, the toxicology of substituted thiophenes is an active area of research, particularly in the context of drug metabolism.

The thiophene ring can be metabolized by cytochrome P450 enzymes via S-oxidation or epoxidation, leading to the formation of reactive electrophilic intermediates.[4] These reactive metabolites can covalently bind to cellular macromolecules, which is a potential mechanism of toxicity. The specific substitution pattern on the thiophene ring significantly influences the rate and pathway of this bioactivation.[3] The presence of a chloro and a methyl group may alter the electronic properties of the thiophene ring, thereby affecting its metabolic fate. Researchers should be aware of this potential for bioactivation and handle the compound with appropriate caution to minimize exposure.

Conclusion: A Commitment to a Culture of Safety

This compound is a valuable research chemical whose utility is intrinsically linked to its reactivity. A thorough understanding of its hazards, coupled with the diligent implementation of the handling, storage, and emergency procedures outlined in this guide, is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. By fostering a proactive safety culture, the risks associated with this and other reactive reagents can be effectively managed.

References

-

PubChem. (n.d.). 3-Chlorobenzo(b)thiophene-2-carbonyl chloride. Retrieved from [Link]

- Angene Chemical. (2024). Safety Data Sheet: 2-Thiophenecarbonylchloride, 3-chloro-4-(methylsulfonyl)-.

- Fisher Scientific. (n.d.).

-

PubChem. (n.d.). 5-Chlorothiophene-2-carbonyl Chloride. Retrieved from [Link]

- Fisichella, S., Occhipinti, S., Consiglio, G., Spinelli, D., & Noto, R. (1982). The mass spectra of some substituted thiophene-2-carboxylic acids.

- Altarawneh, M., & Dlugogorski, B. Z. (2015).

- Wynberg, H., & van Driel, H. (1965). Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens. Journal of the Chemical Society B: Physical Organic, 209-213.

- ChemistryUnplugged. (2021, March 16). IR Spectroscopy of Carbonyl Compounds and factors affecting [Video]. YouTube.

-

PubChem. (n.d.). 3-Chlorothiophene. Retrieved from [Link]

- Kaiser, R. I., & Stockton, A. M. (2020). Radiation-driven Decomposition of Thiophene and Thiophene-derivatives within H2O-ice. NASA Technical Reports Server.

- Jakubke, H. D. (n.d.). Carbonyl - compounds - IR - spectroscopy.

- Fisichella, S., Occhipinti, S., Consiglio, G., Spinelli, D., & Noto, R. (1982). The mass spectra of some substituted thiophene-2-carboxylic acids.

- Stoliński, J., & Bąk, T. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Chemistry Central Journal, 7(1), 1-10.

- Hrabovets, I., Hunchak, Y., Hrabovets, V., & Hunchak, A. (2021).

-

The Good Scents Company. (n.d.). 3-methyl thiophene. Retrieved from [Link]

-

Study.com. (n.d.). Acyl Chloride Uses, Reactions & Synthesis. Retrieved from [Link]

Sources

- 1. C4H9Cl (CH3)3CCl 2-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. angenechemical.com [angenechemical.com]

- 3. 61341-26-2 CAS MSDS (3-METHYLTHIOPHENE-2-CARBONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]

- 5. 2-Thiophenecarbonyl chloride | 5271-67-0 [chemicalbook.com]

- 6. 3-Chlorobenzo(b)thiophene-2-carbonyl chloride | C9H4Cl2OS | CID 519898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Chlorothiophene-2-carbonyl Chloride | C5H2Cl2OS | CID 589223 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Synthesis of Novel Thiophene Derivatives: A Technical Safety Guide to 3-Chloro-4-methyl-2-thiophenecarbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Hazard Profile

3-Chloro-4-methyl-2-thiophenecarbonyl chloride is a reactive acyl chloride. The primary hazards associated with this class of compounds stem from their reactivity, particularly with nucleophiles such as water, which can lead to the release of corrosive hydrogen chloride gas.

Table 1: Chemical and Physical Properties (Predicted and from Analogs)

| Property | Value | Source/Analogy |

| CAS Number | 59530-59-9 | - |

| Molecular Formula | C₆H₄Cl₂OS | - |

| Molecular Weight | 195.07 g/mol | - |

| Appearance | Likely a solid or liquid with a pungent odor | Analogy with similar acyl chlorides |

| Reactivity | Reacts with water, alcohols, and amines | General reactivity of acyl chlorides |

Based on analogous compounds, this compound is expected to be corrosive and cause severe skin burns and eye damage.[1][2][3] Ingestion is likely to cause severe damage to the gastrointestinal tract.[1][3]

Diagram 1: Chemical Structure of this compound

Caption: Chemical structure of the thiophene derivative.

Hazard Identification and GHS Classification (Inferred)

While a specific GHS classification is unavailable, based on analogous compounds, the following pictograms and hazard statements are highly probable.[2][4]

Table 2: Inferred GHS Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[2] |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage. |

| Acute Toxicity, Oral | 4 (Predicted) | H302: Harmful if swallowed.[4] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 (Predicted) | H335: May cause respiratory irritation.[4] |

Diagram 2: Anticipated GHS Hazard Pictograms

Caption: Expected GHS pictograms for this chemical.

Safe Handling and Personal Protective Equipment (PPE)

Given the corrosive nature of acyl chlorides, a stringent set of handling procedures is mandatory to ensure the safety of laboratory personnel.

Engineering Controls

All manipulations of this compound must be conducted within a certified chemical fume hood to prevent inhalation of corrosive vapors. The work area should be equipped with an emergency eyewash station and a safety shower.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the cornerstone of safe handling.

-

Eye Protection: Chemical safety goggles and a face shield are required.[4]

-

Hand Protection: Use chemically resistant gloves, such as butyl rubber or nitrile rubber. It is crucial to inspect gloves for any signs of degradation before use.

-

Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities, a chemical-resistant apron is recommended.

Diagram 3: Workflow for Safe Handling

Caption: Step-by-step safe handling workflow.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1][3]

Storage and Disposal

Proper storage and disposal are essential to prevent accidents and environmental contamination.

Storage

Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as water, strong oxidizing agents, and bases. The container should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.

Disposal

Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. Unused material should be treated as hazardous waste. It may be possible to carefully quench small amounts of the material with a non-protic solvent like toluene, followed by slow addition to a stirred solution of sodium bicarbonate. However, this should only be performed by experienced personnel with appropriate safety precautions in place.

Experimental Protocols: A Self-Validating System

The following protocol for a typical acylation reaction using this compound incorporates self-validating safety steps.

Protocol: Acylation of an Amine

-

Inert Atmosphere: Set up the reaction vessel under a positive pressure of an inert gas (argon or nitrogen). This prevents the ingress of atmospheric moisture, which would react with the acyl chloride, ensuring both the integrity of the reagent and the safety of the experiment.

-

Solvent and Reagent Addition: Add the anhydrous solvent and the amine substrate to the reaction vessel via syringe or cannula.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is a critical control step to manage the exothermicity of the acylation reaction.

-

Slow Addition of Acyl Chloride: Add the this compound dropwise to the cooled, stirred solution. The slow addition allows for the dissipation of heat and prevents a runaway reaction.

-

Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion.

-

Quenching: Once the reaction is complete, slowly and carefully add a quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate) to the cooled reaction mixture to neutralize any remaining acyl chloride and the HCl byproduct. The quenching process should be done in the fume hood with the sash down as much as possible due to potential gas evolution.

-

Workup: Proceed with the standard aqueous workup and extraction.

By adhering to these principles of inert atmosphere, controlled addition, and temperature management, the inherent risks associated with using a reactive acyl chloride are significantly mitigated.

References

- Angene Chemical. (2024-08-25). Safety Data Sheet for 2-Thiophenecarbonylchloride, 3-chloro-4-(methylsulfonyl)-.

- Fisher Scientific. (2025-05-01). SAFETY DATA SHEET for 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl-.

- PubChem. 3-Chlorobenzo(b)thiophene-2-carbonyl chloride.

- Sigma-Aldrich. (2024-09-07). SAFETY DATA SHEET for 2-chloro-2-methylpropane.

- Fisher Scientific. SAFETY DATA SHEET for 2-Thiophenecarbonyl chloride.

Sources

Sourcing and Verification of 3-Chloro-4-methyl-2-thiophenecarbonyl chloride: A Technical Guide for Researchers

Introduction: The Strategic Importance of a Niche Building Block

In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount. Substituted heterocycles, particularly thiophene derivatives, are privileged scaffolds found in a multitude of pharmacologically active agents. 3-Chloro-4-methyl-2-thiophenecarbonyl chloride is one such high-value intermediate. Its specific substitution pattern—a chlorine atom, a methyl group, and a reactive acyl chloride function—offers medicinal chemists a versatile handle for constructing complex molecular architectures. The acyl chloride provides a reactive site for amide bond formation, a cornerstone of medicinal chemistry, while the substituents on the thiophene ring allow for fine-tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles.

This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for sourcing, evaluating, and utilizing this specialized reagent. Given that this compound is not a common catalog chemical, this document emphasizes the critical processes of supplier vetting for custom synthesis, rigorous in-house quality control, and stringent safety protocols to ensure the integrity and success of your research endeavors.

Part 1: Navigating the Supplier Landscape for Custom Synthesis

The acquisition of a niche reagent like this compound, which lacks a dedicated CAS number, necessitates engagement with suppliers offering custom synthesis services or those specializing in substituted thiophene derivatives. The selection of a competent partner is the foundational step for experimental success.

Causality in Supplier Selection: A Multi-Vector Approach

Choosing a supplier is not merely a transactional step; it is the establishment of a scientific partnership. The quality of the starting material dictates the reliability and reproducibility of all subsequent experimental results. A flawed starting material can lead to failed reactions, ambiguous biological data, and significant delays in research timelines. Therefore, a systematic evaluation process is crucial.

The workflow for selecting a suitable supplier can be visualized as a multi-stage filtration process, beginning with initial identification and culminating in the selection of a primary and secondary supplier to mitigate supply chain risks.

Caption: Workflow for Custom Synthesis Supplier Selection.

Data-Driven Supplier Comparison

A quantitative and qualitative comparison is essential. Do not rely solely on cost. The technical package and quality assurance offered are of higher importance for a reactive and pivotal reagent.

| Evaluation Criterion | Key Metrics & Considerations | Why It Matters (Causality) |

| Technical Capability | - Expertise in heterocyclic and halogenation chemistry.- Proposed synthetic route (e.g., from the corresponding carboxylic acid).- Scalability from mg to multi-kg. | A plausible synthetic route indicates true chemical expertise, reducing the risk of failure. Scalability is crucial for transitioning from discovery to development. |

| Quality & Analytics | - Standard Certificate of Analysis (CoA) to include ¹H NMR, HPLC.- Purity guarantee (e.g., >95%).- Willingness to provide additional data (e.g., FT-IR, ¹³C NMR). | The acyl chloride is prone to hydrolysis. Rigorous, multi-technique analysis is non-negotiable to confirm identity and purity, ensuring you are not starting with the inert carboxylic acid. |

| Logistics & Handling | - Packaging under inert gas (Argon or Nitrogen).- Use of temperature-controlled shipping.- Clear labeling and provision of a comprehensive Safety Data Sheet (SDS). | As a moisture-sensitive and corrosive compound, improper packaging or shipping can lead to complete degradation of the material before it reaches your lab.[1] |

| Reputation & Service | - ISO 9001 certification.- Transparent communication and project management.- References or case studies. | ISO certification indicates a commitment to a quality management system. Good communication is vital for custom projects to manage expectations and troubleshoot issues. |

Part 2: The Self-Validating System: In-House Quality Control

Trust, but verify. Upon receipt of this compound, immediate in-house quality control (QC) is a mandatory step. This protocol acts as a self-validating system, ensuring the material meets the standards required for your experiments before it is introduced into a complex synthetic sequence. Acyl chlorides are highly reactive and susceptible to degradation, making this verification critical.[2]

Common Impurities and Their Impact

The primary and most probable impurity is 3-chloro-4-methyl-2-thiophenecarboxylic acid , formed via hydrolysis from atmospheric moisture. If present, this carboxylic acid will be unreactive under standard amidation conditions and will complicate purification of the desired product. Another potential impurity could be residual solvent or unreacted starting material from the synthesis (e.g., thionyl chloride).

Experimental Protocol: Analytical Verification

Objective: To confirm the identity and purity of the received this compound.

1. Sample Handling:

-

Perform all manipulations in a fume hood with appropriate personal protective equipment (PPE).[3]

-

Handle the material under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to the greatest extent possible to prevent hydrolysis.

2. FT-IR Spectroscopy (Identity Confirmation):

-

Methodology: Prepare a neat sample between two NaCl or KBr plates.

-

Expected Result: Look for the characteristic, strong carbonyl (C=O) stretching vibration for an acyl chloride at approximately 1750-1800 cm⁻¹ . The presence of a broad absorption around 2500-3300 cm⁻¹ would indicate the presence of the carboxylic acid impurity.

3. ¹H NMR Spectroscopy (Structural Confirmation):

-

Methodology: Carefully prepare a sample by dissolving a small amount of the compound in an anhydrous deuterated solvent (e.g., CDCl₃) in an NMR tube under a stream of nitrogen.

-

Expected Spectral Features:

-

A singlet corresponding to the C5-proton on the thiophene ring.

-

A singlet corresponding to the methyl group protons at C4.

-

The chemical shifts will be influenced by the electron-withdrawing nature of the chloro and carbonyl chloride groups. The absence of a broad singlet corresponding to a carboxylic acid proton confirms the absence of the hydrolyzed impurity.

-

4. HPLC-UV Analysis (Purity Determination):

-

Rationale: This is the most effective method for quantifying the purity and detecting the presence of the carboxylic acid impurity.

-

Methodology:

-

Derivatization (for robust analysis): While direct analysis is possible, a more stable and reliable method involves derivatization. React a small, accurately weighed sample with a nucleophile like benzylamine in an anhydrous solvent (e.g., acetonitrile) with a non-nucleophilic base (e.g., diisopropylethylamine). This converts the reactive acyl chloride to a stable benzylamide. The unreactive carboxylic acid impurity will not react.

-

Chromatography: Analyze the resulting solution using a reverse-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or TFA) is typically effective.

-

Detection: Use a UV detector set to a wavelength where the thiophene ring absorbs (e.g., ~254 nm).

-

-

Data Interpretation: The purity is calculated based on the relative peak area of the desired benzylamide derivative versus the peak corresponding to the unreacted carboxylic acid and any other impurities.

Part 3: Safety, Handling, and Synthetic Application

Authoritative grounding in safety is non-negotiable when working with reactive chemical classes like acyl chlorides. They are corrosive and react exothermically with protic solvents (water, alcohols) and nucleophiles.[1]

Mandatory Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Always use chemical splash goggles, a face shield, a lab coat, and appropriate gloves (e.g., neoprene or nitrile; avoid latex for organic solvents).

-

Ventilation: All manipulations must be conducted in a certified chemical fume hood.

-

Inert Atmosphere: Acyl chlorides are moisture-sensitive. Store the reagent in a tightly sealed container, preferably with a Teflon-lined cap, under an inert atmosphere (argon or nitrogen). Consider storing inside a desiccator or a glovebox.

-

Storage Temperature: Store in a cool, dry place, typically refrigerated (2-8°C) to slow any potential decomposition.

-

Quenching and Waste Disposal: Never quench residual acyl chloride with water or alcohols in a sealed container. Cautiously add the acyl chloride to a stirred, cooled solution of a base (like sodium bicarbonate) or an alcohol (like isopropanol) in an open beaker within a fume hood to safely neutralize it before disposal.

Caption: Mandatory Safe Handling Workflow for Acyl Chlorides.

Application Context: A Representative Amidation Reaction

The primary utility of this compound is in acylation reactions. A typical application is the formation of an amide bond, a key linkage in many pharmaceutical compounds.

Reaction Scheme:

This reaction demonstrates the direct conversion of the highly reactive acyl chloride into a stable, functionalized amide product, which can be a final drug candidate or an intermediate for further elaboration.

Part 4: Field-Proven Insight: A Model Experimental Protocol

This section provides a detailed, self-validating protocol for a standard amidation reaction. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Objective: To synthesize N-benzyl-3-chloro-4-methylthiophene-2-carboxamide.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

-

Reaction Setup (The "Why"):

-

Dry a round-bottom flask equipped with a magnetic stir bar under flame or in an oven and allow it to cool under a stream of dry nitrogen or argon. This is critical to remove adsorbed water, which would otherwise consume the acyl chloride starting material.

-

Add anhydrous DCM as the solvent. DCM is chosen for its inertness and ability to dissolve a wide range of organic compounds.

-

Dissolve benzylamine (1.1 eq) and the non-nucleophilic base, TEA (1.5 eq), in the DCM. The base is essential to neutralize the HCl byproduct generated during the reaction, which would otherwise form an unreactive ammonium salt with the starting amine. A slight excess of the amine and a larger excess of the base ensure the reaction goes to completion.

-

-

Reagent Addition (The "Why"):

-

Cool the reaction mixture to 0°C using an ice-water bath. This is a precautionary measure to control the initial exotherm of the acylation reaction, preventing potential side reactions.

-

Dissolve the this compound (1.0 eq) in a separate volume of anhydrous DCM.

-

Add the acyl chloride solution dropwise to the stirred amine solution over 10-15 minutes. Slow addition is crucial to maintain temperature control and prevent rapid, uncontrolled reaction.

-

-

Reaction and Monitoring (The "Why"):

-

Allow the reaction to slowly warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). Spot the starting amine and the reaction mixture. The disappearance of the starting amine and the appearance of a new, typically less polar, product spot indicates the reaction is complete. This avoids unnecessarily long reaction times.

-

-

Work-up and Purification (The "Why"):

-

Quench the reaction by adding water or dilute aqueous NaHCO₃. This neutralizes any remaining acyl chloride and the hydrochloride salt of the base.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any acidic impurities), and finally brine (to begin the drying process).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-benzyl-3-chloro-4-methylthiophene-2-carboxamide.

-

Conclusion

Successfully sourcing and employing a specialized reagent like this compound is a multi-faceted process that extends beyond simple procurement. It demands a rigorous, science-led approach encompassing diligent supplier evaluation, uncompromising in-house quality verification, and an unwavering commitment to safety. By treating the acquisition of starting materials with the same scientific rigor as the experiments themselves, researchers can build a foundation of reliability and reproducibility, ultimately accelerating the path from molecular concept to therapeutic innovation.

References

-

Aitken, R. A., & Slawin, A. M. Z. (2021). Thiophene-3-Carbonyl Chloride. Molbank, 2021(3), M1260. Available at: [Link]

-

Walker, J. R., et al. (2019). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 15, 2346–2356. Available at: [Link]

-

Georganics. (n.d.). Thiophene derivatives. Retrieved January 23, 2026, from [Link]

- BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling. Retrieved January 23, 2026, from a general search for acid chloride safety brochures, with BASF being a prominent producer.

-

Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved January 23, 2026, from [Link]

-

American Chemical Society. (2017). Safety in Academic Chemistry Laboratories. Retrieved January 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved January 23, 2026, from [Link]

Sources

The Indispensable Role of Substituted Thiophenecarbonyl Chlorides: A Technical Guide for Drug Discovery and Materials Science

Substituted thiophenecarbonyl chlorides represent a pivotal class of chemical intermediates, serving as versatile building blocks in the synthesis of a wide array of functional molecules. Their inherent reactivity, coupled with the unique electronic and steric properties imparted by the thiophene ring and its substituents, has cemented their importance in fields ranging from medicinal chemistry to advanced materials science. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, reactivity, and diverse applications of these valuable compounds, grounded in field-proven insights and established scientific principles.

The Thiophene Core: A Privileged Scaffold in Chemical Design

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. It is considered a "privileged pharmacophore" in medicinal chemistry due to its ability to serve as a bioisosteric replacement for a phenyl ring, often leading to improved pharmacokinetic and pharmacodynamic properties.[1] The sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions, which can lead to improved metabolic stability and binding affinity.[1] This has led to the incorporation of the thiophene moiety in numerous FDA-approved drugs.

Substituents on the thiophene ring play a crucial role in modulating the electronic properties and reactivity of the entire molecule. Electron-donating groups (EDGs) such as alkyl and alkoxy groups increase the electron density of the ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) like nitro and halogen groups decrease the ring's electron density, influencing its reactivity in nucleophilic substitution reactions. The position of these substituents further refines these effects, offering a powerful tool for fine-tuning molecular properties.

Synthesis of Substituted Thiophenecarbonyl Chlorides: A Strategic Overview

The preparation of substituted thiophenecarbonyl chlorides typically begins with the corresponding substituted thiophenecarboxylic acid. The choice of synthetic route to the carboxylic acid precursor is dictated by the desired substitution pattern. Common methods include the Fiesselmann thiophene synthesis, which allows for the construction of highly substituted thiophenes.[2]

Once the substituted thiophenecarboxylic acid is obtained, it is converted to the more reactive acyl chloride. Several chlorinating agents can be employed, with the choice depending on the scale of the reaction, the nature of the substituents, and safety considerations.

Chlorination with Thionyl Chloride

The most common laboratory-scale method for the synthesis of thiophenecarbonyl chlorides is the reaction of the corresponding carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[3] The DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is more reactive than the carboxylic acid itself.

Caption: General synthetic pathway to substituted thiophenecarbonyl chlorides.

Alternative Chlorination Methods

Other chlorinating agents such as oxalyl chloride ((COCl)₂) and phosgene (COCl₂) can also be used. Oxalyl chloride is often preferred for smaller-scale reactions or when milder conditions are required, as the byproducts (CO₂ and CO) are gaseous and easily removed. Phosgene, while highly effective, is extremely toxic and requires specialized handling procedures, making it more suitable for industrial-scale production.[4] A direct chlorocarbonylation of thiophene using phosgene and a Lewis acid catalyst like aluminum chloride has also been developed.[4]

Synthesis of Key Substituted Thiophenecarbonyl Chlorides

The following table summarizes the synthesis of several representative substituted thiophenecarbonyl chlorides, highlighting the versatility of these synthetic approaches.

| Compound | Starting Material | Reagents | Yield (%) | Reference |

| 2-Thiophenecarbonyl chloride | 2-Thiophenecarboxylic acid | Thionyl chloride, DMF (cat.) | 81 | [3] |

| 5-Chloro-2-thiophenecarbonyl chloride | 5-Chloro-2-thiophenecarboxylic acid | Thionyl chloride | High | [5] |

| 4-Bromo-3-methyl-2-thiophenecarbonyl chloride | 4-Bromo-3-methyl-2-thiophenecarboxylic acid | Thionyl chloride | - | [6] |

| 3,4,5-Trichloro-2-thiophenecarbonyl chloride | 3,4,5-Trichloro-2-thiophenecarboxylic acid | Thionyl chloride | - | [7] |

Reactivity and Mechanistic Considerations

Substituted thiophenecarbonyl chlorides are highly reactive electrophiles, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and carbanions. This reactivity is the cornerstone of their utility in organic synthesis.

Caption: General mechanism of nucleophilic acyl substitution.

The reactivity of the carbonyl group is influenced by the electronic nature of the substituents on the thiophene ring. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making the acyl chloride more reactive towards nucleophiles. Conversely, electron-donating groups decrease this reactivity. This predictable modulation of reactivity allows for the strategic design of synthetic routes and the selective formation of desired products.

Applications in Drug Discovery and Medicinal Chemistry

The thiophene scaffold is a cornerstone in the design of novel therapeutic agents. Substituted thiophenecarbonyl chlorides are instrumental in the synthesis of a diverse array of biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds.

Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Substituted thiophenecarbonyl chlorides are frequently used to introduce the thiophene moiety into potential kinase inhibitors. For example, libraries of 2,4-bisheterocyclic substituted thiophenes have been synthesized as potent inhibitors of the Dyrk/Clk family of protein kinases.[8] The substituents on the thiophene ring are systematically varied to probe the structure-activity relationship (SAR) and optimize the potency and selectivity of the inhibitors.[9][10]

Caption: Workflow for thiophene-based kinase inhibitor discovery.

Anti-inflammatory Agents

Thiophene-containing compounds, such as the commercial drugs Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties.[11] The synthesis of these and other novel anti-inflammatory agents often involves the use of substituted thiophenecarbonyl chlorides to form key amide or ester linkages. The nature and position of substituents on the thiophene ring can significantly impact the compound's ability to inhibit inflammatory targets like cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[11]

Applications in Materials Science

The unique electronic properties of the thiophene ring make it an excellent building block for organic electronic materials. Substituted thiophenecarbonyl chlorides can be used as monomers in the synthesis of polythiophenes, a class of conducting polymers with applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.

The substituents on the thiophene monomer play a critical role in determining the properties of the resulting polymer. For instance, the introduction of alkyl side chains can improve the solubility and processability of the polymer, which is crucial for device fabrication.[12] Furthermore, the electronic nature of the substituents can be used to tune the bandgap and charge carrier mobility of the polymer, thereby optimizing its performance in electronic devices.[13][14] For example, polythiophenes with electron-withdrawing groups have been investigated for use in n-type OFETs.[13]

Experimental Protocols

Synthesis of 2-Thiophenecarbonyl Chloride from 2-Thiophenecarboxylic Acid[3]

Materials:

-

2-Thiophenecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Aqueous sodium hydroxide (NaOH)

Procedure:

-

In a 3-neck round-bottom flask equipped with a thermocouple, a reflux condenser, and an addition funnel, dissolve 2-thiophenecarboxylic acid (1.0 eq) in ethyl acetate.

-

Purge the system with an inert gas (e.g., nitrogen).

-

Connect the outlet of the reflux condenser to a trap containing aqueous NaOH to neutralize the evolved HCl and SO₂ gases.

-

Add a catalytic amount of DMF (e.g., 0.005 eq).

-

Heat the reaction mixture to 65°C with stirring.

-

Slowly add thionyl chloride (1.15 eq) via the addition funnel. An exotherm may be observed.

-

Maintain the reaction at 65°C for approximately 2.5 hours, monitoring the reaction progress by a suitable method (e.g., GC/MS) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent and excess thionyl chloride by vacuum distillation to obtain the crude 2-thiophenecarbonyl chloride.

-

The product can be further purified by vacuum distillation.

Synthesis of a Substituted Thiophene Amide

Materials:

-

Substituted thiophenecarbonyl chloride

-

Primary or secondary amine

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and the base (1.1 eq) in the anhydrous solvent.

-

Cool the solution to 0°C in an ice bath.

-